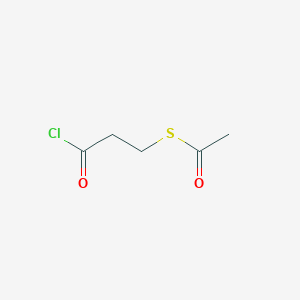

S-(3-Chloro-3-oxopropyl) ethanethioate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“S-(3-Chloro-3-oxopropyl) ethanethioate” is a chemical compound . It is produced by the China Manufactory HANGZHOU JHECHEM CO LTD .

Synthesis Analysis

There are several methods for synthesizing “S-(3-Chloro-3-oxopropyl) ethanethioate”. One common method involves the reaction of L-threonine with p-nitrophenylchloroformate, followed by reduction with hydrogen gas.Molecular Structure Analysis

The molecular formula of “S-(3-Chloro-3-oxopropyl) ethanethioate” is C5H7ClO2S . The average mass is 166.626 Da and the monoisotopic mass is 165.985519 Da .Physical And Chemical Properties Analysis

“S-(3-Chloro-3-oxopropyl) ethanethioate” has a molecular weight of 180.65246 . Other physical and chemical properties are not mentioned in the search results.Applications De Recherche Scientifique

1. Synthesis of Heterocyclic Compounds

S-(3-Chloro-3-oxopropyl) ethanethioate is utilized in the synthesis of heterocyclic compounds. For instance, it is involved in the production of 5-amino-4-hetarylthiophen-3(2H)-ones, which are obtained by the acylation of 2-azahetarylacetonitriles. These compounds have potential applications in various chemical processes (Volovenko, Dobrydnev, & Volovnenko, 2006).

2. Chiral Intermediate Synthesis

It is used in the synthesis of chiral intermediates for medications. For example, it plays a role in producing (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a vital chiral intermediate for synthesizing Ticagrelor, a treatment for acute coronary syndromes (Guo et al., 2017).

3. Investigation of DNA Adducts

This compound is significant in studying the formation of DNA adducts. Research involving cis- and trans-1,3-dichloropropene epoxides has shown that S-(3-Chloro-3-oxopropyl) ethanethioate-related compounds can react with 2'-deoxyguanosine, forming adducts that are important for understanding mutagenic agents (Schneider, Quistad, & Casida, 1998).

4. Enzymatic Synthesis for Antidepressants

S-(3-Chloro-3-oxopropyl) ethanethioate-related compounds are used in the enzymatic synthesis of key intermediates in antidepressant drugs. Specific enzymes from yeast have been employed to convert 3-chloro-1-phenyl-1-propanone into (S)-alcohol, an important step in synthesizing these drugs (Choi et al., 2010).

5. In Hydrolysis Studies

This compound is instrumental in studying hydrolysis reactions of chlorinated compounds, which is crucial in understanding environmental and biological degradation processes (Jeffers, Ward, Woytowitch, & Wolfe, 1989).

6. In Tropospheric Chemistry

S-(3-Chloro-3-oxopropyl) ethanethioate-related compounds contribute to the understanding of chlorine's role in tropospheric chemistry, especially in the context of environmental and atmospheric studies (Wang et al., 2019).

7. In Organic Synthesis

Its derivatives are used in organic synthesis, like the preparation of various heterocycles having a cyclopropyl substituent, demonstrating its versatility in organic chemistry (Pokhodylo, Matiichuk, & Obushak, 2010).

Mécanisme D'action

Mode of Action

As an acyl chloride, 3-(acetylsulfanyl)propanoyl chloride is known to undergo nucleophilic addition-elimination reactions . In these reactions, a small molecule adds across the carbon-oxygen double bond (C=O), followed by the elimination of a small molecule . This mechanism is common in acyl chlorides and is a key part of their reactivity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(acetylsulfanyl)propanoyl chloride. For instance, it is recommended to store the compound in an inert atmosphere and under -20°C , indicating that temperature and atmospheric conditions can affect its stability.

Propriétés

IUPAC Name |

S-(3-chloro-3-oxopropyl) ethanethioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO2S/c1-4(7)9-3-2-5(6)8/h2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYWOETXQNDSED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCC(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00513549 |

Source

|

| Record name | S-(3-Chloro-3-oxopropyl) ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-(3-Chloro-3-oxopropyl) ethanethioate | |

CAS RN |

41345-72-6 |

Source

|

| Record name | S-(3-Chloro-3-oxopropyl) ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.